Fmoc-Arg(c-Pr,Pbf)-OH

Description

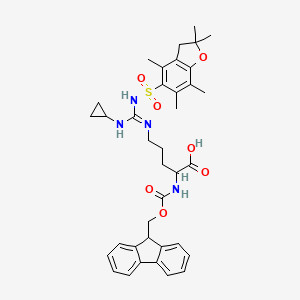

Fmoc-Arg(Pbf)-OH is a protected arginine derivative extensively used in solid-phase peptide synthesis (SPPS). Its structure features two protective groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain. The Pbf group, introduced in 1993, replaced earlier protecting groups like Pmc (pentamethylchromane sulfonyl) due to its superior acid lability, enabling faster cleavage under trifluoroacetic acid (TFA) conditions .

The synthesis of Fmoc-Arg(Pbf)-OH involves sequential protection steps. For example, and highlight the use of tetraethylammonium bromide (TEBA) as a phase-transfer catalyst to enhance Pbf-Cl coupling efficiency, achieving a 72% yield in the critical salt formation step . This compound is pivotal in synthesizing complex peptides, particularly those with multiple arginine residues, due to its balance between stability during synthesis and efficient deprotection .

Properties

Molecular Formula |

C37H44N4O7S |

|---|---|

Molecular Weight |

688.8 g/mol |

IUPAC Name |

5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C37H44N4O7S/c1-21-22(2)33(23(3)29-19-37(4,5)48-32(21)29)49(45,46)41-35(39-24-16-17-24)38-18-10-15-31(34(42)43)40-36(44)47-20-30-27-13-8-6-11-25(27)26-12-7-9-14-28(26)30/h6-9,11-14,24,30-31H,10,15-20H2,1-5H3,(H,40,44)(H,42,43)(H2,38,39,41) |

InChI Key |

IPIXYMSVJYUVNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6CC6)C |

Origin of Product |

United States |

Preparation Methods

Esterification of Boc-Arg-OMe·HCl

Boc-Arg-OMe·HCl undergoes acid-base extraction to isolate the neutral species. Petroleum ether/ethyl acetate (50:25 L) facilitates phase separation, followed by saturation with NaCl to precipitate impurities. Anhydrous Na2SO4 drying ensures water removal prior to Boc-deprotection.

Pbf Group Introduction

Reaction of Boc-Arg-OMe·HCl with Pbf-Cl (31.9 kg) in acetone (200 L) at 40–45°C installs the Pbf protecting group. Potassium carbonate (41.7 kg) neutralizes HCl byproducts, with TLC monitoring confirming completion. Post-reaction, acetone distillation yields Boc-Arg(Pbf)-OMe as an oily intermediate.

Boc Deprotection and Saponification

Treatment with 3N HCl/ethyl acetate at 10–15°C removes the Boc group, followed by pH adjustment to 7 using Na2CO3. Subsequent saponification with 10N NaOH in 95% ethanol (pH 11–12) hydrolyzes the methyl ester. Acidification to pH 7 and cryocrystallization at -10–0°C yields H-Arg(Pbf)-OH.

Fmoc Protection

H-Arg(Pbf)-OH reacts with Fmoc-Osu in THF/water (pH 8.5) at 15–20°C. Maintaining alkaline conditions prevents δ-lactamization, a side reaction prevalent in arginine derivatives. Post-reaction extraction with petroleum ether/ethyl acetate (2:1) and acidification to pH 3 isolates the product, which is dried over Na2SO4 and vacuum-concentrated to 99.5% purity.

Table 1: Synthesis Parameters for Fmoc-Arg(Pbf)-OH

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | Petroleum ether/EtOAc, NaCl saturation | 89% | 95% |

| Pbf Introduction | Pbf-Cl, K2CO3, 40–45°C | 92% | 97% |

| Boc Deprotection | 3N HCl/EtOAc, 10–15°C | 95% | 98% |

| Fmoc Protection | Fmoc-Osu, THF/H2O, pH 8.5 | 88% | 99.5% |

Coupling Optimization in Solid-Phase Peptide Synthesis

While traditional SPPS uses DMF, recent advances employ NBP for improved safety and efficiency. However, NBP’s high viscosity (2.7 cP vs. DMF’s 0.8 cP) exacerbates δ-lactam formation during Fmoc-Arg(Pbf)-OH coupling.

δ-Lactamization Dynamics

Activation of Fmoc-Arg(Pbf)-OH with DIC/OxymaPure in NBP at 45°C accelerates both coupling and δ-lactam formation. Kinetic studies show 80% δ-lactam conversion within 60 minutes at 0.15M concentration, compared to 65% in DMF. This side reaction generates des-Arg peptides, reducing product yields.

In Situ Activation Protocol

To suppress δ-lactamization, a segmented coupling strategy was developed:

- Pre-activation : Fmoc-Arg(Pbf)-OH (1.75 equiv) and OxymaPure (1.5 equiv) in NBP are heated to 45°C.

- DIC Addition : Half of DIC (0.9 equiv) is added, followed by 30-minute incubation to form active esters.

- Completion Phase : Remaining DIC (0.9 equiv) and additional Fmoc-Arg(Pbf)-OH (0.25 equiv) drive coupling to completion.

This protocol achieves 100% coupling efficiency for hindered sequences like H-Val-Phe-Leu-NH2, compared to 72% with single-step activation.

Table 2: Coupling Efficiency Under Varied Conditions

| Condition | Solvent | Temp (°C) | Coupling Yield | δ-Lactam (%) |

|---|---|---|---|---|

| Standard (1:1:1 equiv) | DMF | 25 | 85% | 12% |

| Standard (1:1:1 equiv) | NBP | 45 | 78% | 19% |

| In Situ Activation (1.75:1.8:1.5) | NBP | 45 | 100% | <1% |

Industrial-Scale Production Considerations

Solvent Recovery Systems

NBP’s high boiling point (247°C) complicates distillation but enables >90% recovery via thin-film evaporation. This reduces costs by $12/kg peptide compared to DMF.

Waste Stream Management

Pbf cleavage generates 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonic acid, necessitating acidic (pH <2) wastewater treatment to precipitate sulfonic acids prior to biological oxidation.

Analytical Characterization

Purity Assessment

HPLC analysis under 10–25% acetonitrile gradients confirms 99.5% purity for Fmoc-Arg(Pbf)-OH, with 0.17% D-isomer contamination. MALDI-TOF MS ([M+H]+ = 648.3 Da) validates molecular integrity.

Stability Profiles

Accelerated stability testing (40°C/75% RH) shows <0.2% δ-lactam formation over 6 months when stored under nitrogen at -20°C.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(c-Pr,Pbf)-OH: undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Pbf group is removed using strong acids like trifluoroacetic acid.

Coupling: Peptide coupling reagents such as HBTU, HATU, or DIC are used in the presence of a base like DIPEA.

Major Products Formed

Deprotected Arginine: Removal of the protecting groups yields free arginine.

Peptides: Coupling reactions result in the formation of peptides with arginine residues.

Scientific Research Applications

Fmoc-Arg(Pbf)-OH is a specialized amino acid derivative with significant applications in peptide synthesis, drug development, and various biotechnology research areas . It serves as a building block for creating complex peptide structures and is valuable in pharmaceutical research for developing targeted therapies .

Scientific Research Applications

Peptide Synthesis: Fmoc-Arg(Pbf)-OH is a key component in peptide synthesis, enabling the creation of complex structures for drug development and biotechnology . It facilitates the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis, utilizing N-butylpyrrolidinone (NBP) as a solvent . A strategy for the safe introduction of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS) involves using 1.75 equivalents of protected amino acids, 1.8 equivalents of DIC, and 1.5 equivalents of OxymaPure at 45 °C .

Drug Development: In drug development, Fmoc-Arg(Pbf)-Gly-OH is used in the design of peptide-based therapeutics, particularly for targeted therapies in cancer and autoimmune diseases .

Bioconjugation: Fmoc-Arg(Pbf)-Gly-OH can be used in bioconjugation processes, facilitating the attachment of peptides to other molecules like antibodies or nanoparticles to improve drug delivery systems .

Neuroscience Research: This compound is also used in studies related to neuropeptides, which helps scientists understand signaling pathways and potential treatments for neurological disorders .

Protein Engineering: The compound's versatility allows for modifications in protein structures, which aids in the design of proteins with improved stability and functionality for industrial applications .

Specific Applications:

- Synthesis of Cyanophycin Segments: Used in the synthesis of cyanophycin segments for cell-penetration investigations .

- Gene Delivery Systems: Fmoc-Arg(pbf)-OH is involved in conjugation reactions in gene delivery systems .

- MRI Contrast Enhancement: RGD-peptide functionalization affects the in vivo diffusion of a bifunctional probe, showing excellent 1H MRI contrast enhancement upon Ca2+ coordination .

- Solid-Phase Peptide Synthesis: The Pbf side-chain protecting group is removed with TFA, and is especially recommended for multiple-Arg- and Trp-containing peptides .

Mechanism of Action

The mechanism of action of Fmoc-Arg(c-Pr,Pbf)-OH is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide assembly, ensuring the correct sequence and structure of the final peptide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Deprotection Kinetics and Conditions

Fmoc-Arg(Pbf)-OH is compared with other arginine derivatives based on their deprotection efficiency:

- Fmoc-Arg(MIS)-OH , bearing the 1,2-dimethylindole-3-sulfonyl (MIS) group, demonstrates superior deprotection kinetics compared to Pbf, achieving complete cleavage in 30 minutes under mild conditions .

- Pbf remains the industry standard due to its reliability, though prolonged cleavage times are required for peptides with multiple arginines .

Coupling Efficiency and SPPS Performance

Coupling efficiency varies significantly depending on the resin and activation method:

- shows that pseudoproline residues (e.g., Ser(ΨMe,Mepro)) enhance coupling efficiency by reducing steric hindrance, enabling quantitative incorporation of Fmoc-Arg(Pbf)-OH .

- The D-isomer (Fmoc-D-Arg(Pbf)-OH) exhibits similar coupling efficiency but is critical for designing enantioselective peptides .

Chromatographic Behavior and Enantioseparation

Fmoc-Arg(Pbf)-OH’s bulky Pbf group increases retention on chromatographic columns compared to other derivatives:

| Compound | Column Type | Retention Factor (k₁) | Separation Resolution (RS) | Reference |

|---|---|---|---|---|

| Fmoc-Arg(Pbf)-OH | QN-AX™ (SFC) | 4.32 | 8.5 | |

| Fmoc-Cys(Trt)-OH | ZWIX(+)™ (SFC) | 3.78 | 6.2 | |

| Fmoc-His(Trt)-OH | QN-AX™ (SFC) | 3.91 | 7.1 |

- The Pbf group contributes to higher retention due to its hydrophobicity and aromaticity, complicating purification but aiding in analytical separations .

- Trt-protected residues (e.g., Cys(Trt)) exhibit lower retention, highlighting the unique chromatographic challenges posed by Pbf .

Cost Analysis

Fmoc-Arg(Pbf)-OH is significantly more expensive than other protected amino acids:

- The high cost of Fmoc-Arg(Pbf)-OH drives research into alternatives like MIS-protected derivatives, which may offer cost savings through reduced synthesis steps .

Structural and Isomeric Variants

- Fmoc-D-Arg(Pbf)-OH : The D-isomer is used to evade protease degradation in therapeutic peptides. Its synthesis and coupling efficiency mirror the L-form but require chiral-specific applications .

- Fmoc-Arg(NO₂)-OH: Historical use of nitro (NO₂) protection is obsolete due to incomplete deprotection and side reactions .

Q & A

Q. What is the role of the Fmoc and Pbf protecting groups in Fmoc-Arg(Pbf)-OH during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling stepwise elongation. The Pbf (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) group shields the guanidino side chain of arginine to prevent undesired side reactions. The Pbf group is cleaved with trifluoroacetic acid (TFA), which acts 1–2 times faster than the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group under similar conditions .

Q. How should Fmoc-Arg(Pbf)-OH be stored to maintain stability?

Store the compound at –20°C in a dry, dark environment. Prolonged exposure to moisture or temperatures above 25°C can lead to decomposition, as observed in stability studies where DMF-stored samples degraded by ~50% over 30 days .

Advanced Research Questions

Q. How does solvent choice (e.g., DMF vs. NBP) affect coupling efficiency and stability of Fmoc-Arg(Pbf)-OH?

N-butylpyrrolidinone (NBP) improves coupling efficiency at elevated temperatures (45–60°C) compared to DMF, particularly for sterically hindered residues. For example, at 45°C and 0.15 M concentration, coupling yields exceeded 95% in NBP. However, DMF induces gradual degradation (purity drops to 51% in 30 days), whereas NBP maintains stability (purity >85% under the same conditions) .

Q. What strategies mitigate aggregation when incorporating Fmoc-Arg(Pbf)-OH into hydrophobic peptide sequences?

Use elevated temperatures (45–60°C) with NBP as the solvent and coupling reagents like DIC/Oxyma (1:1:1 molar ratio). Backbone amide protection (e.g., pseudoproline dipeptides) or microwave-assisted synthesis can further reduce aggregation. For sequences containing Trp, combine with Fmoc-Trp(Boc)-OH to minimize side reactions .

Q. How can researchers resolve discrepancies in deprotection efficiency of the Pbf group under varying TFA conditions?

Optimize TFA concentration (≥95% v/v) and include scavengers like triisopropylsilane (TIS) to prevent side reactions. Monitor deprotection via HPLC or mass spectrometry. Contradictions in reported cleavage rates (e.g., 1–2 hours vs. longer) often arise from differences in peptide sequence or scavenger ratios, necessitating empirical validation .

Q. What analytical methods validate the purity and structural integrity of Fmoc-Arg(Pbf)-OH during synthesis?

Reverse-phase HPLC (≥99% purity) and TLC (≥98% purity) are standard. Mass spectrometry confirms molecular weight (648.8 Da), while NMR (e.g., DEPT 135) verifies structural fidelity. For stability studies, track degradation products using LC-MS .

Q. How does the Pbf group compare to NO2 in terms of stability during prolonged SPPS?

Both Pbf and NO2 groups exhibit >99% stability in DMF or NBP over 30 days. However, NO2 requires harsher deprotection conditions (e.g., H2/Pd), making Pbf preferable for standard TFA-based protocols. Stability data show no degradation for either group under typical synthesis durations .

Methodological Considerations

Q. What molar ratios and temperatures maximize coupling efficiency for Fmoc-Arg(Pbf)-OH in automated SPPS?

Use a 1.5–2.0 molar excess of Fmoc-Arg(Pbf)-OH with DIC/Oxyma (1:1:1 ratio) at 45°C for 60–90 minutes. At 0.15 M concentration in NBP, this protocol achieves >95% coupling efficiency, even for challenging sequences .

Q. How should researchers troubleshoot incomplete deprotection of the Pbf group?

Extend TFA treatment time (2–4 hours) and ensure scavengers (e.g., water, TIS) are present. If incomplete cleavage persists, verify peptide solubility during deprotection. For insoluble sequences, incorporate chaotropic agents like guanidine hydrochloride .

Data-Driven Insights

Q. What experimental evidence supports the use of Fmoc-Arg(Pbf)-OH in cell-penetrating peptide (CPP) design?

Studies demonstrate that CPPs synthesized with Fmoc-Arg(Pbf)-OH exhibit enhanced cellular uptake due to arginine’s guanidino group. Deprotection with TFA preserves bioactivity, as shown in membrane translocation assays using fluorescently labeled peptides .

Q. How does the choice of resin impact the incorporation of Fmoc-Arg(Pbf)-OH in SPPS?

Rink amide MBHA resin is preferred for C-terminal amidation, while Wang resin is suitable for carboxylic acid termini. Loading capacities (0.9–1.1 mmol/g) and swelling properties in NBP or DMF must align with peptide length and hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.